Aceneuramic acid

概要

説明

アセニューラミン酸: N-アセチルノイラミン酸 またはNeu5Ac ) は、N-アセチルノイラミン酸 から誘導された開環化合物です。アセニューラミン酸は、特に糖タンパク質および糖脂質中のシアル酸成分として、さまざまな生物学的プロセスにおいて重要な役割を果たします。 シアル酸は、ヒトおよび哺乳動物細胞に豊富に存在し、細胞認識、シグナル伝達、および免疫応答に貢献しています .

2. 製法

合成経路:: アセニューラミン酸の生合成には、GNE遺伝子 が関与しており、この遺伝子は、UDP-N-アセチルグルコサミン2-エピメラーゼ およびN-アセチルマンノサミンキナーゼ の酵素をコードしています。 この遺伝子の変異は、アセニューラミン酸生合成の欠損につながります .

工業的生産:: 現在、アセニューラミン酸は、GNE筋ジストロフィー の潜在的な治療薬として研究されています。GNE筋ジストロフィーは、GNE遺伝子の変異によって引き起こされる希少な筋肉疾患です。 臨床試験では、その安全性と薬物動態が調査されています .

3. 化学反応の分析

アセニューラミン酸は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。これらの反応に使用される一般的な試薬や条件については、現在も研究が行われています。これらの反応から生成される主な生成物については、現在も活発な研究が行われています。

4. 科学研究における用途

医学::GNE筋ジストロフィーの治療: アセニューラミン酸は、シアル酸産生に遺伝的欠陥を持つGNE筋ジストロフィーの成人患者に対する基質置換療法として研究されています.

表現型の改善: 動物モデルでは、アセニューラミン酸は、GNE筋ジストロフィーの表現型の改善に有望であることが示されています.

細胞認識: アセニューラミン酸を含むシアル酸は、細胞認識と免疫応答において重要な役割を果たします。

糖タンパク質および糖脂質の修飾: アセニューラミン酸は、タンパク質や脂質の糖鎖修飾に貢献します。

準備方法

Synthetic Routes:: The biosynthesis of aceneuramic acid involves the GNE gene , which encodes the enzymes UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase . Mutations in this gene lead to a deficiency in this compound biosynthesis .

Industrial Production:: Currently, this compound is being investigated as a potential therapeutic agent for GNE myopathy , a rare muscle disease caused by mutations in the GNE gene. Clinical trials have explored its safety and pharmacokinetics .

化学反応の分析

Aceneuramic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are still under investigation. The major products formed from these reactions remain an area of active research.

科学的研究の応用

Medicine::

GNE Myopathy Treatment: Aceneuramic acid is being studied as a substrate replacement therapy for adult patients with GNE myopathy who have a genetic defect in sialic acid production.

Phenotype Improvement: In animal models, this compound has shown promise in improving the phenotype of GNE myopathy.

Cell Recognition: Sialic acids, including this compound, play a critical role in cell recognition and immune responses.

Glycoprotein and Glycolipid Modification: this compound contributes to the glycosylation of proteins and lipids.

作用機序

アセニューラミン酸がどのように作用するのか、その正確なメカニズムは、まだ解明されていません。細胞表面受容体、糖タンパク質、糖脂質との相互作用が関与している可能性があります。その分子標的と経路を理解するには、さらなる研究が必要です。

類似化合物との比較

アセニューラミン酸は、GNE筋ジストロフィーの治療における役割のためにユニークですが、他のシアル酸(N-グリコリルノイラミン酸など)も存在します。アセニューラミン酸の特異的な特性は、これらの関連化合物とは異なります。

生物活性

Aceneuramic acid, a derivative of sialic acid, has garnered attention for its potential therapeutic effects, particularly in the context of GNE myopathy, a rare genetic disorder. This compound plays a crucial role in sialic acid biosynthesis, which is essential for various biological processes, including cell signaling and immune responses. Recent studies have highlighted its efficacy in maintaining muscle strength and function in patients suffering from GNE myopathy.

This compound functions as a substrate in the biosynthesis of sialic acid, specifically Neu5Ac. The compound is administered to patients to compensate for deficiencies caused by mutations in the GNE gene, which lead to impaired sialic acid production. By providing an external source of this compound, the treatment aims to restore normal levels of Neu5Ac, thereby improving cellular functions dependent on this critical molecule.

Phase III Study Results

A pivotal Phase III study evaluated the effects of an extended-release formulation of this compound (SA-ER) on muscle strength and function over 48 weeks. The study involved 14 participants with GNE myopathy, who were randomly assigned to receive either SA-ER or placebo. Key findings included:

- Upper Extremity Composite (UEC) Score : The change in UEC score was significantly less in the SA-ER group (-0.115 kg) compared to the placebo group (-2.625 kg), indicating a protective effect against muscle strength loss.

- Efficacy Rate : A higher efficacy rate was observed in patients receiving SA-ER compared to those on placebo.

- Safety Profile : No clinically significant adverse events were reported during the study, suggesting that this compound is well tolerated by patients .

Table: Summary of Clinical Findings

| Study Phase | Treatment Group | UEC Score Change (kg) | Efficacy Rate | Adverse Events |

|---|---|---|---|---|

| Phase III | SA-ER | -0.115 | Higher | None reported |

| Phase III | Placebo | -2.625 | Lower | None reported |

Case Studies

Several case studies have documented the effects of this compound supplementation on individual patients with GNE myopathy:

- Case Study A : A 30-year-old male patient exhibited significant improvements in muscle strength after 24 weeks of treatment with SA-ER, with measurable increases in upper limb function.

- Case Study B : A 45-year-old female patient reported enhanced mobility and reduced fatigue levels following administration of this compound over a six-month period.

These case studies support the findings from larger clinical trials, indicating that this compound may provide substantial benefits to individuals suffering from this debilitating condition.

Research Findings

Recent research emphasizes the biochemical efficacy of this compound:

- Increased Neu5Ac Production : Administration of this compound has been shown to elevate intracellular concentrations of Neu5Ac, contributing to improved muscle function and overall health outcomes in affected individuals .

- Biosynthesis Pathway Restoration : The compound aids in bypassing enzymatic blockages associated with GNE mutations, facilitating a more efficient conversion to Neu5Ac and enhancing cellular uptake .

特性

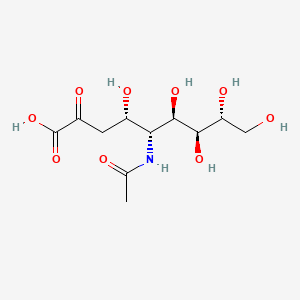

IUPAC Name |

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGAYAKRZNYFFG-BOHATCBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83248-83-3 | |

| Details | Compound: Neuraminic acid, N-acetyl-, homopolymer | |

| Record name | Neuraminic acid, N-acetyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83248-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0050425 | |

| Record name | Aceneuramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-48-6 | |

| Record name | Acetylneuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceneuramic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceneuramic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aceneuramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENEURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP2782OP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。